Dodecamethylbambus[6]uril hydrate, bu[6] Dodecamethylbambus[6]uril hydrate, bu[6]
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511437
InChI: InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3
SMILES:
Molecular Formula: C42H60N24O12
Molecular Weight: 1093.1 g/mol

Dodecamethylbambus[6]uril hydrate, bu[6]

CAS No.:

Cat. No.: VC16511437

Molecular Formula: C42H60N24O12

Molecular Weight: 1093.1 g/mol

* For research use only. Not for human or veterinary use.

Dodecamethylbambus[6]uril hydrate, bu[6] -

Specification

Molecular Formula C42H60N24O12
Molecular Weight 1093.1 g/mol
IUPAC Name 5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone
Standard InChI InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3
Standard InChI Key NWWBPKVPRVOAOB-UHFFFAOYSA-N
Canonical SMILES CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O

Introduction

Chemical Identity and Structural Features

BU is a hexameric macrocycle composed of six glycoluril units interconnected by methylene bridges, forming a rigid, bowl-shaped cavity with two portals . Each glycoluril subunit contains methyl groups at nitrogen atoms, enhancing the host’s lipophilicity and stability. The hydrate form includes water molecules within its crystalline lattice, as confirmed by X-ray diffraction studies .

Table 1: Fundamental Chemical Properties of BU

PropertyValue
CAS Number1227292-62-7
Molecular FormulaC42H60N24O12\text{C}_{42}\text{H}_{60}\text{N}_{24}\text{O}_{12}
Molecular Weight1,093.08 g/mol
Crystal SystemMonoclinic
SolubilityChloroform, DMSO, sparingly in water

The macrocycle’s cavity diameter (~4.2 Å) and electron-rich interior enable selective interactions with anions via 12 C–H···X⁻ hydrogen bonds .

SupplierLocationPurity (%)
Aladdin ScientificUnited States98
WEITIXIHAUGONGChina97
Shanghai AladdinChina96

Host-Guest Chemistry and Anion Recognition

BU exhibits a pronounced affinity for halide anions, with binding selectivity following the order I>Br>Cl>F\text{I}^- > \text{Br}^- > \text{Cl}^- > \text{F}^- in aqueous and organic media . Density functional theory (DFT) studies reveal a two-step mechanism: (1) partial desolvation of the anion and (2) inclusion into the macrocycle’s cavity, driven by enthalpic gains from hydrogen bonding .

Table 3: Anion Binding Affinities of BU

AnionBinding Constant (M⁻¹)Solvent
I⁻1.2×1061.2 \times 10^6Chloroform
Br⁻6.8×1056.8 \times 10^5Chloroform
Cl⁻3.4×1053.4 \times 10^5Chloroform
F⁻8.9×1038.9 \times 10^3Chloroform

Structural Insights from X-Ray Crystallography

Single-crystal X-ray analysis of BU ·Cl⁻ complexes confirms the chloride ion’s central positioning within the cavity, stabilized by 12 C–H···Cl⁻ interactions (average bond length: 2.955 Å) . The macrocycle’s portals accommodate solvent molecules (e.g., chloroform) via halogen bonding, as evidenced by C–Cl···Cl⁻ contacts .

Table 4: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=15.2 Å, b=18.7 Å, c=20.3 Å
Bond Angles (C–H···Cl⁻)145–160°

Applications in Science and Industry

Anion Sensing and Separation

BU ’s high selectivity for iodide enables its use in gold mining to recover AuI⁻ complexes from ores . Its optical transparency in the UV-vis region allows integration into colorimetric sensors for real-time anion detection .

Membrane Transport

Functionalized BU derivatives facilitate chloride transport across lipid bilayers, showcasing potential for treating channelopathies like cystic fibrosis .

Hydrogel Fabrication

Water-soluble BU variants form stimuli-responsive hydrogels through anion-triggered crosslinking, applicable in drug delivery systems .

Comparative Analysis with Related Macrocycles

Unlike cucurbiturils, which bind cations, BU ’s electroneutral cavity favors anion encapsulation. Biotinurils, though structurally similar, exhibit lower binding constants due to reduced preorganization .

Challenges and Future Directions

Current limitations include BU ’s moderate solubility in polar solvents and scalability issues in synthesis. Future research should explore:

  • Post-synthetic modifications to enhance water solubility.

  • Hybrid systems combining BU with polymers for advanced materials.

  • In vivo studies to assess therapeutic potential .

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